

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pancratistatin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancratistatin, a natural phenanthridone alkaloid isolated from plants of the Amaryllidaceae family, has garnered significant attention within the scientific community for its potent and selective anticancer and antiviral properties.[1][2] Its complex molecular architecture, characterized by a stereochemically dense aminocyclitol ring fused to a phenanthridone core, presents a formidable challenge for synthetic chemists and a fascinating subject for structure-activity relationship studies. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of pancratistatin. Detailed summaries of its spectroscopic data, along with insights into its mechanism of action and established experimental protocols for its isolation and synthesis, are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Pancratistatin possesses a rigid tetracyclic ring system. The core of this structure is a phenanthridone skeleton, which is fused to a highly oxygenated and stereochemically complex aminocyclitol C-ring.[3]

The IUPAC name for (+)-pancratistatin is (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1][4]dioxolo[4,5-j]phenanthridin-6-one. The molecule contains



six contiguous stereogenic centers on the C-ring, leading to a high degree of stereochemical complexity. The absolute configuration of these stereocenters is crucial for its biological activity.

The determination of **pancratistatin**'s intricate three-dimensional structure and absolute stereochemistry was definitively established through X-ray crystallographic analysis of its monomethyl ether derivative. Subsequent X-ray analysis of the natural product itself further confirmed these findings. The trans-fusion of the B and C rings is a critical structural feature for its potent anticancer effects. Any alteration in the stereochemistry at the C10a-C10b ring junction leads to a significant reduction or complete loss of biological activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **pancratistatin** is essential for its handling, characterization, and further development.

Physicochemical Properties

The physicochemical properties of **pancratistatin** have been compiled from various sources and are summarized in the table below. Its low aqueous solubility presents a significant challenge for formulation and clinical development.



Property	Value	Refe
Molecular Formula	C14H15NO8	
Molecular Weight	325.27 g/mol	
IUPAC Name	(1R,2S,3S,4S,4aR,11bR)-1,2,3 ,4,7-pentahydroxy- 2,3,4,4a,5,11b-hexahydro-1H- dioxolo[4,5-j]phenanthridin-6- one	
CAS Number	96203-70-2	-
Appearance	White solid	_
Solubility	H ₂ O: < 1 mg/mL; 0.1 N NaOH: ~5-7 mg/mL	-
Optical Rotation [α] ²⁵ _D_	+44° ± 2° (c = 1, H ₂ O)	_

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and quality control of **pancratistatin**. A summary of the key spectroscopic data is provided below.



Technique	Data	
¹ H NMR	The proton NMR spectrum of pancratistatin displays characteristic signals for the aromatic, olefinic, and methine protons of the phenanthridone and aminocyclitol rings. Due to the complexity of the spin systems, detailed 2D NMR experiments are typically required for complete assignment.	
¹³ C NMR	The carbon NMR spectrum shows 14 distinct signals corresponding to the carbon atoms of the pancratistatin skeleton. The chemical shifts of the carbons in the highly substituted C-ring are particularly informative for structural confirmation.	
IR (Infrared)	The IR spectrum of pancratistatin exhibits characteristic absorption bands for the hydroxyl (-OH), amine (N-H), lactam carbonyl (C=O), and aromatic (C=C) functional groups. Key absorptions are typically observed around 3400-3200 cm ⁻¹ (O-H and N-H stretching), 1680 cm ⁻¹ (C=O stretching), and 1600-1450 cm ⁻¹ (aromatic C=C stretching).	
MS (Mass Spectrometry)	Electron impact mass spectrometry of pancratistatin typically shows a molecular ion peak [M] ⁺ at m/z 325. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.	

Biological Activity

Pancratistatin has demonstrated a remarkable spectrum of biological activities, most notably its potent and selective anticancer and promising antiviral effects.

Anticancer Activity



Pancratistatin exhibits significant cytotoxicity against a broad range of cancer cell lines, while showing minimal toxicity to normal, non-cancerous cells. Its selective induction of apoptosis in cancer cells makes it a highly promising candidate for cancer therapy.

Cell Line	Cancer Type	IC50 (µM)	Reference
DU145	Prostate Cancer	~0.1	
LNCaP	Prostate Cancer	~0.1	-
HT-29	Colorectal Carcinoma	Not specified	
HCT116	Colorectal Carcinoma	Not specified	-
HCT-15	Colorectal Cancer	15-25	
Jurkat	Human Lymphoma	Not specified	
A549	Lung Cancer	0.0087 (for a derivative)	-

Antiviral Activity

In addition to its anticancer properties, **pancratistatin** has shown promising antiviral activity against several RNA viruses. It has been reported to be effective against Japanese encephalitis virus, and has also demonstrated inhibitory effects against hepatitis B virus (HBV) and yellow fever virus. However, detailed quantitative data on its antiviral efficacy is still emerging.



Virus	Family	Activity	Reference
Japanese Encephalitis Virus	Flaviviridae	Significant chemotherapeutic efficacy in a mouse model	
Hepatitis B Virus (HBV)	Hepadnaviridae	Inhibitory activity	-
Yellow Fever Virus	Flaviviridae	Inhibitory activity	
Dengue Virus (DENV)	Flaviviridae	All Amaryllidaceae alkaloids tested showed ability to impede DENV replication	-

Mechanism of Action: Induction of Apoptosis

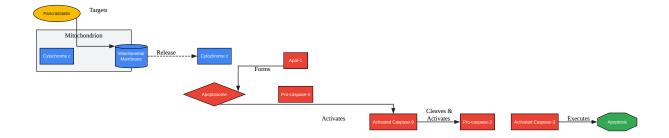
The primary mechanism by which **pancratistatin** exerts its anticancer effects is through the selective induction of apoptosis in cancer cells. This programmed cell death is initiated via the intrinsic, or mitochondrial, pathway.

The key steps in the **pancratistatin**-induced apoptotic pathway are as follows:

- Mitochondrial Targeting: Pancratistatin selectively targets the mitochondria of cancer cells.
- Disruption of Mitochondrial Membrane Potential: It causes a collapse of the mitochondrial membrane potential.
- Release of Pro-apoptotic Factors: This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.
- Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.



- Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.
- Execution of Apoptosis: Caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.



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Pancratistatin-induced mitochondrial apoptosis pathway.

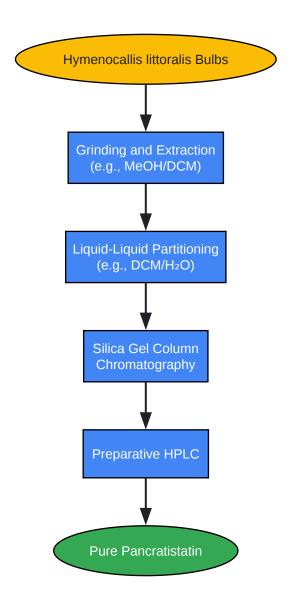
Experimental ProtocolsIsolation from Natural Sources

Pancratistatin is naturally found in the bulbs of plants from the Amaryllidaceae family, such as Hymenocallis littoralis (Hawaiian spider lily). The yield of **pancratistatin** can vary depending on the geographical location and cultivation conditions.

General Isolation Procedure:



- Extraction: The fresh or dried bulbs of Hymenocallis littoralis are ground and extracted with a mixture of polar and non-polar solvents, such as methanol/dichloromethane.
- Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity.
- Chromatography: The fraction containing pancratistatin is further purified using a series of chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to obtain pure pancratistatin.



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General workflow for the isolation of **pancratistatin**.

Total Synthesis

The low natural abundance of **pancratistatin** has spurred significant efforts in its total synthesis. Numerous synthetic strategies have been developed, with the first racemic total synthesis accomplished by Danishefsky and Lee in 1989.

Overview of the Danishefsky Total Synthesis (Racemic):

The Danishefsky synthesis is a landmark achievement in the field of natural product synthesis and showcases a creative and effective strategy for the construction of the complex **pancratistatin** scaffold.

- Ring C Construction: The synthesis commences with the construction of the C-ring via a
 Diels-Alder reaction.
- Introduction of Nitrogen: A key step involves the introduction of the nitrogen atom at the C4a position with the correct stereochemistry using an Overman rearrangement.
- Functional Group Manipulations: A series of functional group interconversions and protections are then carried out to install the remaining hydroxyl groups on the C-ring with the desired stereochemistry.
- Lactam Ring Formation: The final key step is the closure of the B-ring to form the characteristic lactam of the phenanthridone core.



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Simplified workflow of the Danishefsky total synthesis.

Conclusion



Pancratistatin stands as a testament to the vast chemical diversity and therapeutic potential of natural products. Its intricate chemical structure and potent, selective biological activities have made it a subject of intense research. This technical guide has provided a detailed overview of its chemical and stereochemical features, physicochemical and spectroscopic properties, and its mechanism of action. The summarized experimental protocols for its isolation and synthesis offer a valuable starting point for researchers aiming to work with this remarkable molecule. Further research into pancratistatin and its analogues holds the promise of developing novel and more effective therapies for cancer and viral diseases.

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